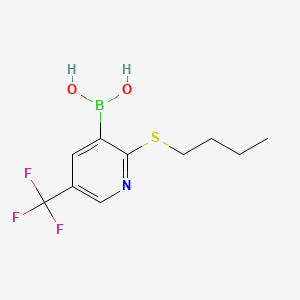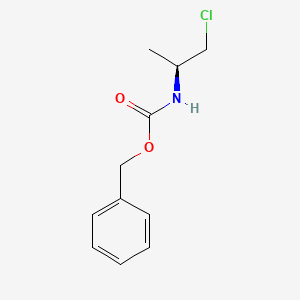
(S)-Benzyl-1-chlorpropan-2-ylcarbamate
Übersicht
Beschreibung
“(S)-benzyl 1-chloropropan-2-ylcarbamate” is a complex organic compound. It contains a benzyl group, a chloropropan-2-yl group, and a carbamate group. The “(S)” indicates that it is the “S” enantiomer of the molecule, which refers to its specific configuration in three-dimensional space .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl alcohol with a chloropropan-2-yl isocyanate. This would form the carbamate linkage. The specific stereoselectivity could be achieved by using a chiral catalyst or starting material .Molecular Structure Analysis
The molecule contains a benzyl group attached to a carbamate group, which in turn is attached to a chloropropan-2-yl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The benzyl group could participate in electrophilic aromatic substitution reactions. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthese von enantiomerenreinen Pharmazeutika
(S)-Benzyl-1-chlorpropan-2-ylcarbamate: ist von entscheidender Bedeutung für die Synthese von enantiomerenreinen Pharmazeutika. Das chirale Zentrum der Verbindung ist essenziell für die Produktion von aktiven pharmazeutischen Inhaltsstoffen (APIs) mit hohem Enantiomerenüberschuss, was entscheidend für die Wirksamkeit und Sicherheit von Medikamenten ist. Beispielsweise kann es in der chemoenzymatischen Synthese von β-Blockern wie (S)-Bisoprolol verwendet werden, die selektiv an β1-adrenerge Rezeptoren binden und zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt werden .
Wirkmechanismus
The mechanism of action of (S)-benzyl 1-chloropropan-2-ylcarbamate is not fully understood. It is believed to act as an alkylating agent, which is capable of forming covalent bonds with other molecules. It is believed to react with the hydroxyl groups of molecules, such as proteins and carbohydrates, to form covalent bonds. It is also believed to react with the amino groups of proteins to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-benzyl 1-chloropropan-2-ylcarbamate are not fully understood. It is believed to act as an alkylating agent, which can form covalent bonds with other molecules. It is believed to react with the hydroxyl groups of molecules, such as proteins and carbohydrates, to form covalent bonds. In addition, it is believed to react with the amino groups of proteins to form covalent bonds. It is also believed to be toxic to cells, as it can react with cellular components, such as DNA and proteins, to form covalent bonds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-benzyl 1-chloropropan-2-ylcarbamate in lab experiments include its low cost and its ability to form covalent bonds with other molecules. In addition, it can be used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and fragrances. The main limitation of using (S)-benzyl 1-chloropropan-2-ylcarbamate in lab experiments is its toxicity. It is believed to be toxic to cells, as it can react with cellular components, such as DNA and proteins, to form covalent bonds.
Zukünftige Richtungen
The potential future directions for (S)-benzyl 1-chloropropan-2-ylcarbamate include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of various compounds. In addition, further research into its toxicity and potential side effects is needed. Furthermore, further research into its potential uses in the synthesis of various compounds, such as pharmaceuticals, pesticides, and fragrances, is needed. Finally, further research into its potential use as an intermediate in the synthesis of various compounds is needed.
Synthesemethoden
(S)-benzyl 1-chloropropan-2-ylcarbamate can be synthesized by the reaction of benzyl chloride and propan-2-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as ethanol or tetrahydrofuran. The reaction is exothermic and the reaction temperature should be carefully controlled to avoid the formation of byproducts. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-chloropropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUQSKCPRXENP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCl)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744452 | |
| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245643-24-6 | |
| Record name | Benzyl [(2S)-1-chloropropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



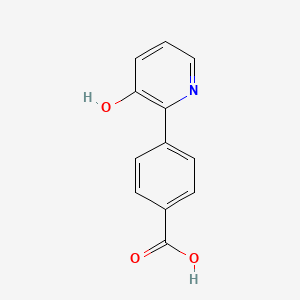
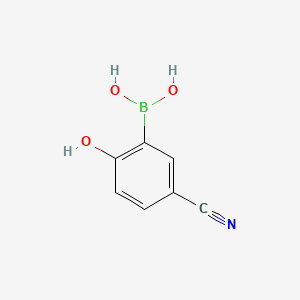
![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)
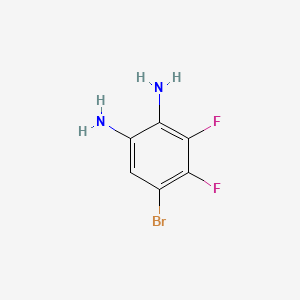

![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)
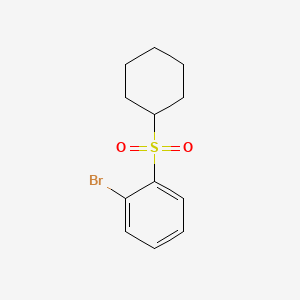

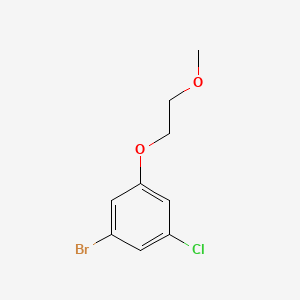
![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

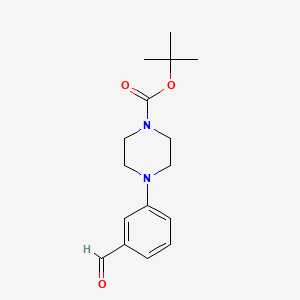
![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)
